N-Decan-2-ylidenehydroxylamine
Description
N-Decan-2-ylidenehydroxylamine is a hydroxylamine derivative characterized by a decan-2-ylidene group (a ten-carbon chain with a conjugated imine group at the second position) attached to the nitrogen atom of the hydroxylamine functional group (-NH-OH). Hydroxylamine derivatives are known for their nucleophilic and redox-active properties, which make them valuable in polymerization, catalysis, and coordination chemistry .
Properties
CAS No. |
13326-89-1 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-decan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(2)11-12/h12H,3-9H2,1-2H3 |
InChI Key |
YCMZYCPUAMZSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decan-2-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of decanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the decanal being added dropwise to a solution of hydroxylamine hydrochloride and sodium carbonate in water. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-Decan-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
N-Decan-2-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which N-Decan-2-ylidenehydroxylamine exerts its effects involves its ability to interact with various molecular targets. For example, it can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Hydroxylamine Derivatives vs. Amines and Alcohols
- Reactivity : Unlike simple amines (e.g., decylamine, C₁₀H₂₁NH₂), N-Decan-2-ylidenehydroxylamine’s imine group (C=N) introduces conjugation, enhancing electrophilicity at the nitrogen center. This contrasts with primary amines, which are more nucleophilic due to lone-pair availability .
- Acidity: The hydroxylamine (-NH-OH) group is weakly acidic (pKa ~6–8), comparable to phenolic compounds but less acidic than carboxylic acids (e.g., decanoic acid, pKa ~4.9). This distinguishes it from alcohols (e.g., 2-decanol, pKa ~16–18) .
Hydroxylamine vs. Amides
Amides (e.g., N,N-bis(2-hydroxyethyl)decanamide) exhibit resonance stabilization, reducing reactivity. In contrast, hydroxylamine derivatives lack such stabilization, making them more reactive toward electrophiles and oxidizers .
Chain-Length and Substituent Effects
Decan vs. Nonyl Derivatives
- Solubility: Longer alkyl chains (e.g., decyl in this compound) reduce water solubility compared to shorter chains (e.g., nonyl mercaptan). However, polar functional groups (e.g., -OH in 2-decanol) can mitigate this .
- Thermal Stability: Branched derivatives (e.g., tert-nonyl mercaptan) exhibit higher thermal stability than linear-chain analogs due to reduced steric strain .
Data Tables
Table 1: Comparative Physical Properties of Decan-Based Compounds
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